2-Phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic Acid
2-Phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic Acid
Brand Name:
Vulcanchem
CAS No.:
126582-18-1
VCID:
VC0164002
InChI:
InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24)
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O
Molecular Formula:
C22H18O3
Molecular Weight:
330.4 g/mol
2-Phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic Acid
CAS No.: 126582-18-1
Main Products
VCID: VC0164002
Molecular Formula: C22H18O3
Molecular Weight: 330.4 g/mol
CAS No. | 126582-18-1 |
---|---|
Product Name | 2-Phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic Acid |
Molecular Formula | C22H18O3 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 2-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C22H18O3/c23-22(24)21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)25-16-18-7-3-1-4-8-18/h1-15H,16H2,(H,23,24) |
Standard InChIKey | GHIXOMKXVXTZOO-RCCKNPSSSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)O |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)O |
Synonyms | 3-[4-(BENZYLOXY)PHENYL]-2-PHENYLACRYLIC ACID |
PubChem Compound | 2764172 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume